N-(2-ethyl-6-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide
Description
N-(2-ethyl-6-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide (CAS 1105213-68-0) is a heterocyclic acetamide derivative featuring a pyridopyrimidinone core linked via an oxygen atom to an acetamide group substituted with a 2-ethyl-6-methylphenyl moiety. Its IR spectrum confirms the presence of carbonyl groups (C=O) at 1688 and 1651 cm⁻¹, characteristic of pyridopyrimidinone and acetamide functionalities . The compound’s synthesis likely involves alkylation of 4-oxo-4H-pyrido[1,2-a]pyrimidin-2-ol with a chloroacetamide intermediate, analogous to methods described for thiopyrimidine alkylation .
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-14-8-6-7-13(2)19(14)21-16(23)12-25-17-11-18(24)22-10-5-4-9-15(22)20-17/h4-11H,3,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOKVFFFOYWRAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=CC(=O)N3C=CC=CC3=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 2-ethyl-6-methylphenyl group can be performed via nucleophilic substitution reactions.
Amidation: The final step involves the formation of the acetamide linkage, typically through the reaction of an amine with an acyl chloride or anhyd
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrido[1,2-a]pyrimidine core linked to an acetamide moiety. Its molecular formula is C13H14N2O3, with a molecular weight of 246.26 g/mol. The presence of the pyrido[1,2-a]pyrimidine structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. Research indicates that compounds with similar structures often exhibit inhibitory effects on key enzymes involved in cancer progression and inflammatory responses.
Enzyme Inhibition
- Dihydrofolate Reductase (DHFR) : Compounds in the pyrido[1,2-a]pyrimidine class have shown high affinity for DHFR, which is crucial in folate metabolism and DNA synthesis. Inhibition of DHFR can lead to reduced cell proliferation, particularly in cancer cells .
- Kinase Inhibition : Similar compounds have demonstrated inhibitory effects on various kinases, including BRAF(V600E), which is implicated in melanoma and other cancers. This suggests that this compound may also possess anticancer properties .
Antimicrobial Activity
Recent studies suggest that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antimicrobial properties. For instance, related compounds have been evaluated for their efficacy against various bacterial strains and fungi. The compound's potential as an antimicrobial agent stems from its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Similar derivatives have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Study 1: Antitumor Activity
In a recent study involving a series of pyrido[1,2-a]pyrimidine derivatives, this compound was evaluated for its antitumor activity against several cancer cell lines. The results demonstrated significant inhibition of cell proliferation in vitro, suggesting a promising therapeutic application in oncology.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against clinical strains of bacteria. The results indicated that it exhibited potent antibacterial activity comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s key differentiator is its 2-ethyl-6-methylphenyl substituent and pyridopyrimidinone core. Below is a comparative analysis with analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Lipophilicity: The 2-ethyl-6-methylphenyl group in the target compound increases steric bulk and lipophilicity compared to the simpler phenyl analog (CAS 1105250-77-8). This may enhance membrane permeability but reduce aqueous solubility .
Core Modifications: Replacing the oxygen linker with sulfur (as in compound 5.6) reduces hydrogen-bonding capacity, evidenced by its lower melting point (230°C vs. ~196°C for oxygen-linked analogs) . The pyridopyrimidinone core in the target compound offers resonance stabilization and dual carbonyl groups, contrasting with the single carbonyl in thiopyrimidinones .
Synthetic Pathways: The target compound’s synthesis likely parallels methods for N-aryl acetamides, such as alkylation of pyridopyrimidinols with chloroacetamides (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, a pesticide intermediate) .
The pyridopyrimidinone core may confer unique bioactivity compared to simpler heterocycles .
Spectral and Analytical Data
1H NMR Trends :
Elemental Analysis :
- Compound 5.6 (C13H11Cl2N3O2S) shows close alignment between calculated and found values (C: 45.29 vs. 45.36; S: 9.30 vs. 9.32), confirming synthetic precision .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
